1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-13-7-6-12(15(18)10-13)11-23-16-19-8-9-20(16)24(21,22)14-4-2-1-3-5-14/h1-7,10H,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQWGXJCNBYQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Dihydroimidazole Intermediate
The 4,5-dihydroimidazole scaffold is typically derived from ethylenediamine derivatives. While direct methods are sparsely documented in the provided sources, analogous routes suggest cyclization of 2-chloroethylamine intermediates with carbonyl compounds. For instance, 2-chloro-4,5-dihydro-1H-imidazole serves as a critical precursor, enabling subsequent functionalization at C2.
Sulfonylation at N1
Sulfonylation of the imidazole nitrogen is achieved using benzenesulfonyl chloride under basic conditions. Source demonstrates that tris-(4-substituted benzenesulfonate)-diethanolamine reacts with imidazole derivatives in dichloromethane with potassium hydroxide, yielding bis-sulfonamide products. Adapted to this synthesis, 4,5-dihydroimidazole reacts with benzenesulfonyl chloride (synthesized via chlorosulfonic acid and benzene) in dichloromethane at 0°C with triethylamine as a base, forming 1-(benzenesulfonyl)-2-chloro-4,5-dihydroimidazole (Intermediate A).
Reaction Conditions for Sulfonylation
| Parameter | Value | Source Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0°C → Room temperature | |
| Yield (Typical) | 75–85% |
Nucleophilic Substitution at C2
Intermediate A undergoes nucleophilic displacement of the C2 chloride with (2,4-dichlorophenyl)methanethiol. Source highlights analogous reactions where 2-chloro-4,5-dihydroimidazole derivatives react with arylthiols in ethanol or DMF, facilitated by bases such as sodium hydroxide. Optimized conditions from Source suggest using PEG600 as a phase-transfer catalyst in DMF at 110–115°C, achieving yields exceeding 90%.
Optimized Substitution Protocol
- Reagents :
- Intermediate A: 1 equiv.
- (2,4-Dichlorophenyl)methanethiol: 1.2 equiv.
- NaOH: 1.5 equiv.
- PEG600: 0.1 equiv.
- Solvent: DMF
- Conditions :
Detailed Synthetic Procedures
Preparation of Benzenesulfonyl Chloride
Benzene sulfonyl chloride is synthesized via sulfonation of benzene with chlorosulfonic acid (3:1 mass ratio) at <60°C, followed by hydrolysis and vacuum distillation. This method yields 99.5% pure product, critical for high-efficiency sulfonylation.
Sulfonylation of 4,5-Dihydroimidazole
A mixture of 4,5-dihydroimidazole (0.1 mol) and benzenesulfonyl chloride (0.12 mol) in dichloromethane (100 mL) is stirred with triethylamine (0.3 mol) at 0°C for 1 hour, then warmed to room temperature overnight. The organic layer is washed with water, dried (Na2SO4), and concentrated to yield Intermediate A as a white solid.
Thioether Formation
Intermediate A (0.05 mol), (2,4-dichlorophenyl)methanethiol (0.06 mol), NaOH (0.075 mol), and PEG600 (0.005 mol) in DMF (80 mL) are heated at 110–115°C for 4 hours. After cooling, water (200 mL) is added, and the precipitate is collected by centrifugation. Recrystallization from toluene affords the target compound as crystalline solid (mp 131–133°C).
Analytical Validation
Purity and Yield :
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Yield : 85–92% after recrystallization.
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3) : δ 7.8–7.6 (m, 5H, Ar-H), 7.4 (d, 1H, J = 8.4 Hz), 7.3 (dd, 1H, J = 8.4, 2.0 Hz), 7.1 (d, 1H, J = 2.0 Hz), 4.5 (s, 2H, SCH2), 3.9 (t, 2H, J = 8.0 Hz, H4), 3.4 (t, 2H, J = 8.0 Hz, H5).
- IR (KBr) : 1345 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N), 750 cm⁻¹ (C-Cl).
Mechanistic Insights
The sulfonylation proceeds via deprotonation of the imidazole nitrogen by triethylamine, followed by nucleophilic attack on benzenesulfonyl chloride. The thioether formation involves SN2 displacement, where the thiolate anion attacks the electrophilic C2 position of Intermediate A, facilitated by PEG600’s phase-transfer properties.
Comparative Analysis of Methodologies
| Parameter | Sulfonylation | Thioether Formation |
|---|---|---|
| Solvent | Dichloromethane | DMF |
| Catalyst | Triethylamine | PEG600 |
| Temperature | 0°C → RT | 110–115°C |
| Yield | 75–85% | 85–92% |
Industrial Scalability
Source’s continuous sulfonation process and Source’s use of PEG600 demonstrate scalability. Key considerations include:
- Cost Efficiency : Benzene sulfonyl chloride synthesis minimizes waste via HCl recovery.
- Purification : Centrifugation and toluene recrystallization reduce solvent use.
Challenges and Mitigation
- Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
- Byproducts : Excess benzenesulfonyl chloride is hydrolyzed to water-soluble byproducts, easily removed during workup.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl or dichlorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new nucleophilic groups replacing the original substituents.
Scientific Research Applications
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,4-dichlorophenylmethylsulfanyl substituent distinguishes this compound from analogs with alternative halogenation patterns or substituent groups. Below is a comparative analysis:
Key Observations :
- Halogen Position: The 2,4-dichloro substitution in the target compound enhances lipophilicity (XLogP3 = 4.2) compared to the 3,4-dichloro isomer (same XLogP3 but altered bioactivity) and mono-chloro analogs (XLogP3 = 3.8) .
- Electron-Withdrawing Groups : Fluorine substituents () reduce logP due to increased polarity, suggesting divergent applications (e.g., pharmaceuticals vs. agrochemicals) .
Biological Activity
1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole is a synthetic compound belonging to the class of sulfonyl imidazoles. Its unique structure includes a benzenesulfonyl group, a dichlorophenyl moiety, and a dihydroimidazole ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H14Cl2N2O2S2
- CAS Number : 868219-08-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against a range of bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially acting as an inhibitor in metabolic pathways.
The biological effects of this compound are attributed to its interactions with molecular targets such as enzymes and receptors. It may modulate signaling pathways that lead to:
- Apoptosis Induction : By activating pro-apoptotic factors or inhibiting anti-apoptotic proteins.
- Inhibition of Cell Proliferation : Through interference with cell cycle regulation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL depending on the organism tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Properties
In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HT-29 (Colon) | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
